molecular formula C16H22N4O2 B2743765 N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-41-9

N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2743765
CAS No.: 2034473-41-9
M. Wt: 302.378
InChI Key: KMDGFUNLPFMCRJ-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.378. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the FMS-Like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, which plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

The compound acts as a FLT3 inhibitor . It binds to the FLT3 receptor and inhibits its activity, preventing the receptor from sending proliferative signals to the cell’s machinery . This inhibition can lead to the cessation of uncontrolled cell division, a hallmark of many types of cancer .

Biochemical Pathways

The inhibition of FLT3 affects the JAK/STAT signaling pathway , a major downstream effect of FLT3 activation . This pathway is involved in processes such as cell growth, differentiation, and apoptosis. By inhibiting FLT3, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound has been found to have good oral pharmacokinetics (PK) properties . This means it can be effectively absorbed into the bloodstream when taken orally, distributed throughout the body to reach its target sites, metabolized by the body, and eventually excreted . These properties are crucial for the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is the inhibition of uncontrolled cell proliferation . By inhibiting FLT3, the compound can disrupt the JAK/STAT signaling pathway, leading to the cessation of cell growth and division . This can result in the death of cancer cells, thereby reducing the size of tumors and potentially leading to remission .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the compound’s absorption and thus its bioavailability . Additionally, the presence of certain enzymes in the body can affect the compound’s metabolism, potentially leading to the formation of metabolites with different activities . The compound’s stability and efficacy can also be affected by factors such as temperature and light .

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-9-17-11-6-5-10(7-12(11)18-9)15(21)19-14-8-13(20-22-14)16(2,3)4/h8,10H,5-7H2,1-4H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDGFUNLPFMCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC(=NO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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